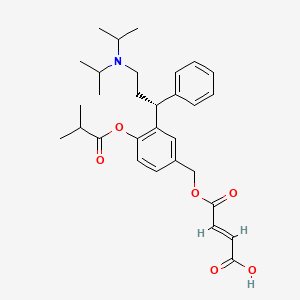
Bazedoxifene-4'-Glucuronide
Descripción general
Descripción
Bazedoxifene-4’-Glucuronide is a metabolite of Bazedoxifene . Bazedoxifene is a selective estrogen receptor modulator (SERM) used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis alone or in combination with conjugated estrogens .
Synthesis Analysis
After oral application, bazedoxifene is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5). Little or no cytochrome P450-mediated metabolism is evident .Chemical Reactions Analysis
Bazedoxifene undergoes extensive metabolism in women after oral administration . The major circulating metabolite is bazedoxifene-5-glucuronide, with concentrations in plasma approximately 10-fold higher than that of the unchanged drug .Aplicaciones Científicas De Investigación
Pharmacogenetics: Influence of UGT1A1*28 Polymorphism
Bza-4’-glucuronide is metabolized by UDP-glucuronosyltransferases (UGTs) after oral administration. The UGT1A1*28 polymorphism significantly affects the glucuronidation of Bza-4’-glucuronide, with polymorphic homozygotes (*28/*28) showing a 7 to 10-fold lower metabolic clearance compared to other genotypes . This finding is crucial for personalized medicine, as it suggests that genetic testing could optimize dosing and minimize side effects in patients treated with Bazedoxifene.
Osteoporosis Treatment: Estrogen Receptor Modulation
Bza-4’-glucuronide is a metabolite of Bazedoxifene, a selective estrogen receptor modulator (SERM). It’s used in the prevention and treatment of postmenopausal osteoporosis. The compound’s action on estrogen receptors helps maintain bone density and reduce the risk of fractures in postmenopausal women .
Gastrointestinal Microbiome: Impact on β-Glucuronidase Activity
The long-term administration of Bazedoxifene can decrease fecal β-glucuronidase activity without significantly altering the overall microbiome community. This effect on β-glucuronidase activity could have implications for the metabolism of estrogens in the gut, potentially affecting the efficacy and safety of long-term estrogen supplementation .
Drug Metabolism: Hepatic and Intestinal Glucuronidation
Bza-4’-glucuronide is a major metabolite in liver microsomes and hepatocytes. Understanding its formation and clearance rates is essential for predicting drug interactions and responses in patients. This knowledge aids in the development of safer and more effective dosing regimens for medications metabolized via glucuronidation pathways .
Pharmacokinetics: Interaction with P-glycoprotein Transporter
Bazedoxifene is a substrate of the P-glycoprotein (P-gp) transporter, which affects its absorption and distribution in the body. The study of Bza-4’-glucuronide’s interaction with P-gp can provide insights into the compound’s bioavailability and potential drug-drug interactions .
Menopause Symptom Management: Vasomotor Symptoms
Bazedoxifene, from which Bza-4’-glucuronide is derived, is used to treat moderate to severe vasomotor symptoms associated with menopause. The compound’s ability to modulate estrogen receptors can alleviate symptoms such as hot flashes and night sweats .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O9/c1-22-28-20-25(39)10-15-29(28)38(21-23-6-11-26(12-7-23)45-19-18-37-16-4-2-3-5-17-37)30(22)24-8-13-27(14-9-24)46-36-33(42)31(40)32(41)34(47-36)35(43)44/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGWKISUWBXXJZ-VNOFEJHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747083 | |
| Record name | 4-[1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-5-hydroxy-3-methyl-1H-indol-2-yl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bazedoxifene-4'-Glucuronide | |
CAS RN |
328933-64-8 | |
| Record name | Bazedoxifene-4'-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-5-hydroxy-3-methyl-1H-indol-2-yl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAZEDOXIFENE-4'-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UK9P79LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary metabolic pathway of Bazedoxifene in humans, and what is the significance of Bazedoxifene-4'-glucuronide in this process?
A1: Glucuronidation is the primary metabolic pathway of Bazedoxifene in humans. [] Bazedoxifene-4'-glucuronide is one of the two major metabolites formed during this process, the other being Bazedoxifene-5-glucuronide. [] While Bazedoxifene-5-glucuronide is the predominant metabolite found in plasma, Bazedoxifene-4'-glucuronide constitutes a smaller but significant portion of the circulating metabolites. [] This highlights the role of UDP-glucuronosyltransferases (UGTs) in Bazedoxifene metabolism. []
Q2: Which UGT enzymes are primarily involved in the formation of Bazedoxifene-4'-glucuronide?
A2: Research indicates that UGT1A1, UGT1A8, and UGT1A10 are the most active UGT isoforms involved in the glucuronidation of Bazedoxifene to form Bazedoxifene-4'-glucuronide. [] This finding underscores the significance of these specific enzymes in the metabolic pathway of Bazedoxifene.
Q3: How does the UGT1A1*28 polymorphism affect the metabolism of Bazedoxifene, particularly the formation of Bazedoxifene-4'-glucuronide?
A3: The UGT1A128 polymorphism significantly impacts the metabolic clearance of Bazedoxifene. [] Individuals homozygous for the UGT1A128 allele exhibit a 7 to 10-fold lower metabolic clearance for both Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide compared to other genotypes. [] This suggests that individuals with this polymorphism may experience altered pharmacokinetics of Bazedoxifene, potentially influencing its efficacy and requiring further investigation.
Q4: How is Bazedoxifene excreted, and what role do metabolites like Bazedoxifene-4'-glucuronide play in this process?
A4: Following oral administration, Bazedoxifene is primarily excreted in feces. [, ] While Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide are the major circulating metabolites, unchanged Bazedoxifene is the predominant form found in feces. [] This suggests that these glucuronide metabolites are likely hydrolyzed back to Bazedoxifene by intestinal bacterial enzymes before excretion. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)


![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)



